molecular formula C11H15N B1584701 1-Phenylpiperidine CAS No. 4096-20-2

1-Phenylpiperidine

Cat. No.: B1584701
CAS No.: 4096-20-2
M. Wt: 161.24 g/mol
InChI Key: LLSKXGRDUPMXLC-UHFFFAOYSA-N
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Description

1-Phenylpiperidine is an organic compound with the molecular formula C11H15N. It is a derivative of piperidine, where a phenyl group is attached to the nitrogen atom of the piperidine ring. This compound is of significant interest due to its presence in various pharmacologically active molecules and its role as an intermediate in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

1-Phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

    Hydrogenation: Catalytic hydrogenation can convert it into different saturated derivatives.

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylpiperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylpiperidine and its derivatives often involves interaction with central nervous system receptors. For example, meperidine, a derivative, acts as an agonist at the μ-opioid receptor, leading to analgesic and sedative effects . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-Phenylpiperidine can be compared with other phenylpiperidine derivatives such as:

These compounds share a common phenylpiperidine core but differ in their pharmacological effects and applications. The uniqueness of this compound lies in its versatility as a synthetic intermediate and its presence in various pharmacologically active molecules.

Properties

IUPAC Name

1-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSKXGRDUPMXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063294
Record name Piperidine, 1-phenyl-
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4096-20-2
Record name N-Phenylpiperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=4096-20-2
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Record name Piperidine, 1-phenyl-
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Record name 1-PHENYLPIPERIDINE
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Record name Piperidine, 1-phenyl-
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Record name Piperidine, 1-phenyl-
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Record name 1-phenylpiperidine
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Synthesis routes and methods I

Procedure details

224 mg (2 mmoles) of potassium tert.-butoxide, 70 mg (2.5 mole % calculated for the bromobenzene substrate) of the catalyst of formula (I), 105 μl (1 mmole) of bromobenzene, 198 μl (2 mmoles) of piperidine and 5 ml of solvent were charged into an oven-dried Schlenk tube. The reaction mixture was heated on an oil bath at 110° C. for 24 hours, allowed then to cool to room temperature, and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (eluant: hexane/ethyl acetate) to give the desired product; 1H NMR (300 MHz, CDCl3) δ 7.31-7.26 (m, 2H), 7.00-6.97 (m, 2H), 6.89-6.84 (m, 1H), 3.19 (t, J=5.6 Hz, 4H), 1.79-1.72 (m, 4H), 1.64-1.59 (m, 2H).
Quantity
224 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
( I )
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
105 μL
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reactant
Reaction Step Four
Quantity
198 μL
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reactant
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[Compound]
Name
solvent
Quantity
5 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), piperidine (119 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.4) afforded N-(phenyl)piperidine (129 mg, 80% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Beller, M.; Breindl, C.; Riermeier, T. H.; Tillack, A. J. Org. Chem. 2001, 66, 1403-1412; and Li, G. Y. Angew. Chem., Int. Ed. 2001, 40, 1513-1516.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
119 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
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reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
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0 (± 1) mol
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solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Among the cyclic ethers suitable for the practice of this invention are those which contain only carbon and an oxygen atom in an unstrained ring (i.e., the ring contains at least four carbon atoms and an oxygen atom bonded to two separate carbon atoms of the ring). Examples of such cyclic ethers include tetrahydrofuran, 2-methyltetrahydrofuran, 3-methyltetrahydrofuran, tetrahydro-2-furancarbinol, 2-ethoxymethyl tetrahydrofuran, 2-butoxymethyl tetrahydrofuran, tetrahydrofuroic acid, methyl tetrahydrofuroate, tetrahydropyran, 2-methyltetrahydropyran, furan, dihydrofuran, pyran, dihydropyran, and the like. In the case of such cyclic ethers as tetrahydrofuran, tetrahydropyran and their suitably substituted congeners, reaction with primary aromatic amines such as aniline and nuclear alkylanilines (e.g., toluidines, xylides, o-, m-, p-ethylaniline, 2,3-, 2,4-, 2,5-, 2,6-, 3,4- and 3,5-diethylanilines, etc.) results in gem-dialkylation of the nitrogen atom with high conversions of the aromatic amines and very high product yields. For example, reaction between tetrahydrofuran and aniline at 250° C. using a TiO2 catalyst (LHSV of 0.2 per hour) gave a 98% conversion of aniline with a 97% yield of 1-phenylpyrrolidine. Similary, tetrahydropyran and aniline when reacted at 300° C. over a TiO2 catalyst (LHSV of 0.2 per hour) resulted in a 74% aniline conversion with a 98% yield of 1-phenylpiperidine.
Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
TiO2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
74%
Yield
98%

Synthesis routes and methods IV

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
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reactant
Reaction Step Two
[Compound]
Name
IPr
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 1-phenylpiperidine?

A1: this compound is a cyclic tertiary amine characterized by a piperidine ring (six-membered saturated heterocycle containing nitrogen) directly bonded to a phenyl group. Its molecular formula is C11H15N, and its molecular weight is 161.24 g/mol. [, ]

Q2: How does this compound react in the presence of strong oxidizing agents?

A2: Studies show that this compound can undergo dehydrogenation reactions when exposed to gamma radiation or peroxides like di-tert-butyl peroxide. This process leads to the formation of radical intermediates, which can subsequently undergo various reactions, including dimerization. For instance, reaction with t-butoxy radicals generates the radical coupling dimer 1,1'-diphenyldodecahydro-2,2'-biazepine. [, ]

Q3: Can this compound be used as a building block for more complex molecules?

A3: Yes, this compound can be employed in the synthesis of various heterocyclic compounds. For example, it serves as a starting material in the preparation of 2-[4-(1-phenylpiperidin-4-ylidene)cyclohexylidene]malononitrile (1) and 2-[4-(1-phenylpiperidin-4-yl)cyclohexylidene]malononitrile (2). These compounds exhibit interesting through-bond interactions between the electron-donating this compound moiety and the electron-accepting dicyanoethylene group. []

Q4: Is there any evidence of this compound being involved in charge-transfer processes?

A5: Yes, derivatives of this compound, like 4-(4-cyano-1-naphthylmethylene)-1-phenylpiperidine, display intramolecular charge-transfer fluorescence. This behavior is influenced by the polarity and mobility of the surrounding solvent environment. In liquid solutions, the charge-transfer emission maximum is sensitive to solvent polarity, while in solid matrices, the relaxation of the excited state is primarily governed by matrix rigidity. []

Q5: Are there any applications of this compound derivatives in medicinal chemistry?

A6: While the provided research doesn't directly delve into specific biological activities, some studies utilize this compound as a building block in synthesizing potentially bioactive molecules. For example, it has been incorporated into 4-aryl-4H-chromene derivatives, which were subsequently evaluated for anti-proliferative activity. [, ]

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